1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone
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Overview
Description
1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone is a useful research compound. Its molecular formula is C20H20FN3O3S2 and its molecular weight is 433.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The compound 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone, due to its complex structure, plays a significant role in synthetic and structural chemistry. Research has focused on synthesizing various related compounds, exploring their structural characteristics through spectroscopic methods and X-ray diffraction studies, and understanding their stability and intermolecular interactions within crystal structures. For example, the synthesis and structural exploration of novel bioactive heterocycles, such as those involving fluorobenzisoxazolyl groups, have been detailed, with attention to their antiproliferative activity and molecular stability as highlighted by Hirshfeld surface analysis (Prasad et al., 2018).
Biological Activity and Pharmacology
Compounds with a structure similar to this compound have been the subject of extensive research for their biological activity. These studies include the development of antimicrobial agents, the investigation of their potential as antipsychotics, and the evaluation of their activity against various microbial strains. Notably, the synthesis of new pyridine derivatives and their in vitro antimicrobial activity demonstrate the chemical versatility and potential therapeutic value of these compounds (Patel et al., 2011).
Antimicrobial and Antitubercular Potential
Several studies have been conducted on the antimicrobial and antitubercular potential of fluorobenzothiazole derivatives. These efforts aim to address global health challenges such as antimicrobial resistance and tuberculosis. For instance, benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new anti-mycobacterial chemotypes, showing promise against Mycobacterium tuberculosis strains. Their structure-activity relationships and therapeutic indexes suggest significant anti-mycobacterial potential with low cytotoxicity, indicating their potential as candidates for further exploration in antitubercular therapy (Pancholia et al., 2016).
Mechanism of Action
Target of Action
The primary targets of 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the production of prostaglandins from arachidonic acid . This leads to a decrease in inflammation, as prostaglandins are key mediators of this process .
Result of Action
The result of the compound’s action is a reduction in inflammation . By inhibiting COX-1 and COX-2, it reduces the production of prostaglandins, which are key mediators of inflammation . This leads to a decrease in the inflammatory response .
Properties
IUPAC Name |
1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylphenyl)sulfonylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S2/c1-14-5-7-15(8-6-14)29(26,27)13-18(25)23-9-11-24(12-10-23)20-22-19-16(21)3-2-4-17(19)28-20/h2-8H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMCYQJLTUWAPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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